(2R)-2,3,3-Trimethylbutane-1,2-diol

Chiral Purity Enantiomeric Excess Polarimetry

This (2R)-enantiomer is critical for synthesizing (R)-(+)-2-hydroxy-2,3,3-trimethylbutanoic acid, a key intermediate in HIV-protease inhibitor development. Using the racemate or (S)-enantiomer leads to unwanted diastereomers, reducing yield and requiring costly chiral separation. Our high-purity (≥95%) material ensures stereochemical fidelity, streamlining your synthetic route. Ideal for medicinal chemistry, chiral ligand development, and analytical standard applications. Certified CoA provided.

Molecular Formula C7H16O2
Molecular Weight 132.20 g/mol
CAS No. 162125-34-0
Cat. No. B8494469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2,3,3-Trimethylbutane-1,2-diol
CAS162125-34-0
Molecular FormulaC7H16O2
Molecular Weight132.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(CO)O
InChIInChI=1S/C7H16O2/c1-6(2,3)7(4,9)5-8/h8-9H,5H2,1-4H3/t7-/m0/s1
InChIKeyJOEVSHWHIUYQJN-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2,3,3-Trimethylbutane-1,2-diol (CAS 162125-34-0): Chiral Diol for Asymmetric Synthesis and Pharmaceutical R&D


(2R)-2,3,3-Trimethylbutane-1,2-diol (CAS 162125-34-0) is a chiral, branched aliphatic diol with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol [1]. It is characterized by the presence of two hydroxyl groups on a sterically hindered carbon backbone, making it a potential building block for asymmetric synthesis, particularly in the development of chiral ligands and pharmaceutical intermediates .

Procurement Risk of (2R)-2,3,3-Trimethylbutane-1,2-diol: Why Racemic or Alternative Chiral Diols Are Not Interchangeable


Substituting (2R)-2,3,3-Trimethylbutane-1,2-diol with its racemic mixture or another chiral diol is not scientifically valid for applications requiring stereochemical control. The compound's specific stereochemistry at the C2 position is critical for its function as a precursor to specific enantiomers of bioactive molecules. For instance, the (R)-enantiomer serves as a direct precursor to (R)-(+)-2-hydroxy-2,3,3-trimethylbutanoic acid, a confirmed key intermediate for a specific isomer (isomer A) of an HIV-protease inhibitor [1]. Use of the racemate would lead to a mixture of diastereomers, reducing yield and requiring costly chiral separation steps, while use of the (S)-enantiomer would lead to the incorrect stereoisomer of the target intermediate.

Quantitative Performance Differentiators for (2R)-2,3,3-Trimethylbutane-1,2-diol vs. Key Comparators


Chiral Purity: Optical Rotation as a Direct Measure of Enantiomeric Excess

The specific optical rotation of (2R)-2,3,3-Trimethylbutane-1,2-diol is a quantitative measure of its enantiomeric purity. The (R)-enantiomer exhibits a specific rotation of +12.3° (c=1, CHCl3) at 25°C, whereas its racemic counterpart has an optical rotation of 0° . This stark difference allows for direct quality control and confirmation of chiral identity, which is impossible with the racemic mixture.

Chiral Purity Enantiomeric Excess Polarimetry

Physical Property Divergence: Melting Point Difference Between Enantiomer and Racemate

The melting point of (2R)-2,3,3-Trimethylbutane-1,2-diol is reported to be 126-127°C, which is significantly higher than the 91-92°C melting point observed for the racemic mixture . This 34-36°C difference is a classic characteristic of chiral compounds, where the pure enantiomer often exhibits different solid-state packing and higher crystallinity compared to the racemate.

Crystallinity Thermal Properties Chiral Resolution

Role as a Defined Chiral Intermediate for HIV Protease Inhibitor Synthesis

The specific (2R)-stereochemistry is not arbitrary but is a defined requirement for its role in a published synthetic route. (2R)-2,3,3-Trimethylbutane-1,2-diol is used as a reactant to produce (R)-(+)-2-hydroxy-2,3,3-trimethylbutanoic acid [1]. This hydroxy acid's absolute configuration has been confirmed as (R) by X-ray analysis and is a key intermediate in the synthesis of the HIV-protease inhibitor 1a (isomer A) [2].

Antiviral Synthesis Chiral Building Block Pharmaceutical Intermediate

Validated Application Scenarios for (2R)-2,3,3-Trimethylbutane-1,2-diol Based on Existing Evidence


Synthesis of (R)-(+)-2-hydroxy-2,3,3-trimethylbutanoic Acid for Antiviral Research

As supported by the evidence in Section 3, this compound is directly applicable as a reactant for synthesizing (R)-(+)-2-hydroxy-2,3,3-trimethylbutanoic acid [1]. This hydroxy acid is a validated key intermediate in the synthesis of HIV-protease inhibitor 1a (isomer A) [2]. Researchers engaged in medicinal chemistry targeting this pathway would specifically require the (2R)-enantiomer to avoid generating unwanted diastereomers.

Development of Chiral Ligands and Catalysts

The compound's sterically hindered chiral diol structure makes it a candidate for the development of novel chiral ligands for asymmetric catalysis. Its potential utility is inferred from its classification as a vicinal diol, a common precursor to such ligands [1]. This application is speculative and based on class-level inference rather than direct evidence for this specific compound.

Quality Control and Reference Standard for Chiral Purity

The well-defined optical rotation (+12.3°) and melting point (126-127°C) of the pure (2R)-enantiomer [1] enable its use as a reference standard in analytical chemistry. It can be used to calibrate polarimeters or as a known standard in chiral HPLC method development for determining the enantiomeric excess of samples from this compound class.

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